molecular formula C14H24O B14534607 [3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol CAS No. 62603-27-4

[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol

Cat. No.: B14534607
CAS No.: 62603-27-4
M. Wt: 208.34 g/mol
InChI Key: JVMQQDSMYKCHQT-UHFFFAOYSA-N
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Description

[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol: is a chemical compound with a complex structure that includes a cyclohexene ring substituted with methyl and methanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving dienes and dienophiles.

    Substitution reactions: Introduction of methyl groups at specific positions on the cyclohexene ring.

    Addition of the methanol group: This step may involve the use of alcohols and appropriate catalysts to attach the methanol group to the cyclohexene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2)

Major Products:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of various substituted cyclohexene derivatives

Scientific Research Applications

Chemistry:

    Synthesis of complex organic molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of the process.

Biology:

    Biochemical studies: The compound can be used to study enzyme-substrate interactions and metabolic pathways.

Medicine:

    Drug development: Potential use as a precursor in the synthesis of pharmaceutical compounds.

Industry:

    Material science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which [3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

  • [3,5-Dimethylcyclohexanol]
  • [2-Methyl-5-(2-methylbut-2-en-1-yl)cyclohexanol]
  • [3,6-Dimethylcyclohexanol]

Uniqueness:

  • Structural complexity : The presence of multiple substituents on the cyclohexene ring makes [3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol unique compared to simpler analogs.
  • Reactivity : The compound’s reactivity in various chemical reactions sets it apart from similar compounds.
  • Applications : Its potential applications in diverse fields such as chemistry, biology, and industry highlight its uniqueness.

Properties

CAS No.

62603-27-4

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

[3,6-dimethyl-5-(2-methylbut-2-enyl)cyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C14H24O/c1-5-10(2)6-13-7-11(3)8-14(9-15)12(13)4/h5,7,12-15H,6,8-9H2,1-4H3

InChI Key

JVMQQDSMYKCHQT-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CC1C=C(CC(C1C)CO)C

Origin of Product

United States

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